![molecular formula C14H21N3OS B5866421 N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide](/img/structure/B5866421.png)
N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide, also known as MEOP or GKT831, is a small molecule inhibitor of the enzyme NADPH oxidase 4 (NOX4). This enzyme is involved in the production of reactive oxygen species (ROS) which play a role in various physiological and pathological processes such as inflammation, fibrosis, and cancer. MEOP has been studied for its potential therapeutic applications in these areas.
Wirkmechanismus
N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide inhibits the enzyme NOX4 which is involved in the production of ROS. ROS play a role in various physiological and pathological processes such as inflammation, fibrosis, and cancer. By inhibiting NOX4, this compound reduces ROS production and its downstream effects.
Biochemical and Physiological Effects:
This compound has been shown to reduce ROS production, inflammation, and fibrosis in animal models of lung fibrosis, diabetic nephropathy, and liver fibrosis. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been shown to be effective in preclinical studies. However, its efficacy and safety in humans are still being investigated. This compound has also been shown to have low toxicity in animal studies. The limitations for lab experiments include the need for appropriate animal models and the potential for off-target effects.
Zukünftige Richtungen
For N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide research include investigating its efficacy and safety in humans, identifying potential biomarkers for patient selection, and exploring its potential in combination with other therapies. This compound may also have applications in other areas such as cardiovascular disease and neurodegenerative diseases.
Synthesemethoden
The synthesis of N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been described in a patent by Genkyotex SA. The method involves the reaction of 2-methoxyphenylpiperazine with ethyl isothiocyanate in the presence of a base such as potassium carbonate. The product is then purified by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
N-ethyl-4-(2-methoxyphenyl)-1-piperazinecarbothioamide has been studied for its potential therapeutic applications in various areas such as inflammation, fibrosis, and cancer. In preclinical studies, this compound has been shown to reduce ROS production, inflammation, and fibrosis in animal models of lung fibrosis, diabetic nephropathy, and liver fibrosis. This compound has also been shown to inhibit the growth and metastasis of cancer cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
N-ethyl-4-(2-methoxyphenyl)piperazine-1-carbothioamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3OS/c1-3-15-14(19)17-10-8-16(9-11-17)12-6-4-5-7-13(12)18-2/h4-7H,3,8-11H2,1-2H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPGNLKOKZCKKOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)N1CCN(CC1)C2=CC=CC=C2OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.